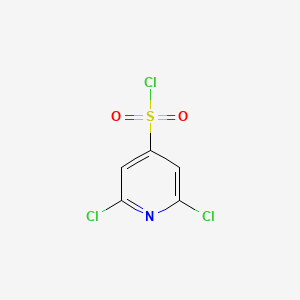
2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride typically involves the reaction of pyrimidine derivatives with amino acids under controlled conditions. One common method includes the condensation of 2-amino-3-pyrimidin-5-ylpropanoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out in an aqueous medium at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, filtration, and drying to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine carboxylic acids.
Reduction: Formation of pyrimidine alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride is utilized in diverse scientific research areas due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride
- 2-Amino-3-pyrimidin-6-ylpropanoic acid;dihydrochloride
- 2-Amino-3-pyrimidin-5-ylbutanoic acid;dihydrochloride
Uniqueness
2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted research applications and drug development.
Propiedades
IUPAC Name |
2-amino-3-pyrimidin-5-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)1-5-2-9-4-10-3-5;;/h2-4,6H,1,8H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYXKMYRENHAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(thiophen-3-yl)benzoyl]-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2708174.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)
![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)
![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2708186.png)
![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}acetamide](/img/structure/B2708188.png)



